Hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

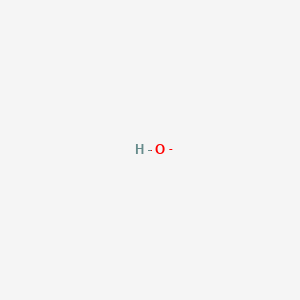

Hydroxide, also known as the hydroxyl ion, is a negatively charged molecule consisting of one oxygen and one hydrogen atom. It is a vital component in many chemical reactions, both inorganic and organic. Hydroxide is commonly found in solutions of bases, such as sodium hydroxide and potassium hydroxide, and is often used in laboratory experiments and scientific research.

科学的研究の応用

Magnesium Hydroxide and Oxide

Magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) demonstrate unique properties, making them highly applicable in various scientific fields. Their synthesis methods include precipitation, solvothermal and hydrothermal processes, sonochemical technique, sol-gel, electrochemical and microwave methods, and more. Mg(OH)2 is particularly noted for its use as an antibacterial agent, pollutant neutralizer in freshwater and wastewater, membrane component, and prominently as a flame retardant. On the other hand, MgO is characterized as an antibacterial agent, fire-resistant, and insulating material. Its uses as an adsorbent, active catalyst, and catalyst support are specially emphasized. Continuous research and modification of these compounds open new directions for their applications in advanced powder technology (Pilarska, Klapiszewski & Jesionowski, 2017).

Sodium Hydroxide in Alkaline Tank Waste

Research focused on liquid-liquid extraction chemistry relevant to the separation of major sodium salts from alkaline tank waste, emphasizing sodium hydroxide due to its value for recycling. This research is vital for evaluating the feasibility of liquid-liquid extraction chemistry for reducing the volume of tank waste. Understanding the extractive chemistry of sodium hydroxide and other sodium salts is pivotal, and the study aimed to identify selectivity, efficiency, speciation, and structure of potential extractants (Moyer, Marchand, Bonnesen, Bryan & Haverlock, 2002).

Layered Double Hydroxide Nanoparticles

Layered double hydroxide (LDH) nanomaterials are extensively studied due to their potential applications in drug and gene delivery. The emerging field of nanotoxicology necessitates the development of sensitive methodologies to track in vivo delivery kinetics, persistence, and bioaccumulation of LDH carriers. Radiolabeling through dual isomorphous substitution offers a method to track and follow the structural dissolution of these nanomaterials, providing insights into their behavior in biological systems (Musumeci, Schiller, Xu, Minchin, Martin & Smith, 2010).

Metal Hydroxides in High-Temperature Environments

Metal hydroxides, formed by the reaction of metal oxide with water vapor, are crucial in various high-temperature corrosion processes. Studying the thermodynamics of metal hydroxides through experimental methods such as gas leak Knudsen cell mass spectrometry and transpiration studies sheds light on their stability and behavior in high-temperature environments (Jacobson, Myers, Opila & Copland, 2005).

Nickel Hydroxides in Batteries and Engineering

Nickel hydroxide is an important material in engineering and physics, notably used in batteries. Research covers the structures, synthesis methods, and properties of nickel hydroxides, including their magnetic, vibrational, optical, electrical, and mechanical properties. These insights are crucial for their applications in engineering and highlight the potentially useful properties of these materials (Hall, Lockwood, Bock & Macdougall, 2015).

特性

CAS番号 |

14280-30-9 |

|---|---|

製品名 |

Hydroxide |

分子式 |

OH(−) HO- |

分子量 |

17.007 g/mol |

IUPAC名 |

hydroxide |

InChI |

InChI=1S/H2O/h1H2/p-1 |

InChIキー |

XLYOFNOQVPJJNP-UHFFFAOYSA-M |

SMILES |

[OH-] |

正規SMILES |

[OH-] |

その他のCAS番号 |

14337-01-0 14280-30-9 |

物理的記述 |

Solid |

同義語 |

hydroxide hydroxide ion hydroxyl ion OH- |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。